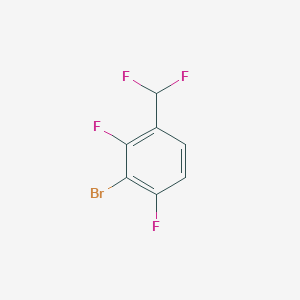

3-Bromo-2,4-difluorobenzodifluoride

Vue d'ensemble

Description

3-Bromo-2,4-difluorobenzodifluoride is a chemical compound with the molecular formula C7H3BrF4 . It has a molecular weight of 242.996 . This compound is used in various scientific research and has the potential to unlock endless possibilities for innovative studies and discoveries.

Molecular Structure Analysis

The molecular structure of 3-Bromo-2,4-difluorobenzodifluoride consists of a benzene ring substituted with bromo, difluoro, and difluoride groups . The exact spatial arrangement of these substituents could be further investigated through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

3-Bromo-2,4-difluorobenzodifluoride is a liquid at ambient temperature . Its exact physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Applications De Recherche Scientifique

Organic Synthesis Applications

- Regioflexible Substitution : The regioflexible substitution of difluorobenzene derivatives, including methods that could potentially be applied to synthesize compounds like 3-Bromo-2,4-difluorobenzodifluoride, demonstrates the superiority of modern organometallic methods in selectively converting difluorobenzenes to variously substituted benzoic acids. This flexibility in substitution patterns highlights the compound's utility in synthesizing complex molecules (Schlosser & Heiss, 2003).

Catalytic and Synthetic Applications

- Catalyst-Free Reactions : Studies on catalyst-free P-C coupling reactions in water under microwave irradiation indicate the potential of halobenzoic acids, closely related to 3-Bromo-2,4-difluorobenzodifluoride, to undergo efficient coupling with phosphine oxides. This showcases the compound's applicability in green chemistry and catalyst-free synthetic protocols (Jablonkai & Keglevich, 2015).

Photophysical Properties

- Singlet Oxygen Generation : Research into zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrates the importance of substituents in affecting the photophysical and photochemical properties of the compound. Such studies can inform the design of photosensitizers for photodynamic therapy, indicating the broader applicability of halogen-substituted compounds in medical and material sciences (Pişkin, Canpolat, & Öztürk, 2020).

Structural and Mechanistic Insights

- Ortho-Metalation and Deprotonation : The ortho-metalation of unprotected 3-bromo and 3-chlorobenzoic acids highlights the reactivity and interaction of bromo-substituted compounds with metal amides. Such reactions are critical for understanding the mechanistic pathways and designing new synthetic strategies involving bromo-difluorobenzodifluoride derivatives (Gohier & Mortier, 2003).

Luminescence and Binding Studies

- Luminescent Properties of Lanthanide Complexes : The study of halogenobenzoate ligands, including bromobenzoates, on the luminescent properties of lanthanide complexes provides insights into how the electronic effects of bromo-substituents influence the photophysical behavior of these complexes. This is crucial for the development of new luminescent materials for sensing and imaging applications (Monteiro et al., 2015).

Safety and Hazards

3-Bromo-2,4-difluorobenzodifluoride is classified as a hazardous substance. It is toxic if swallowed, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact or ingestion, immediate medical assistance should be sought .

Mécanisme D'action

Target of Action

It is known that similar compounds are often used in the synthesis of pharmaceuticals and other organic compounds .

Mode of Action

It is likely that it interacts with its targets through a process known as suzuki–miyaura coupling . This is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides .

Biochemical Pathways

It is known that similar compounds can participate in various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Propriétés

IUPAC Name |

3-bromo-1-(difluoromethyl)-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCUEIOQCHMPGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,4-difluorobenzodifluoride | |

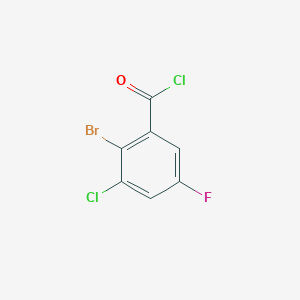

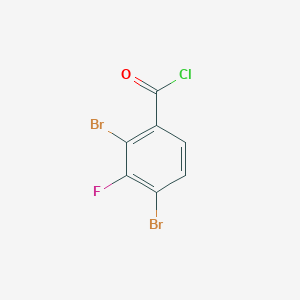

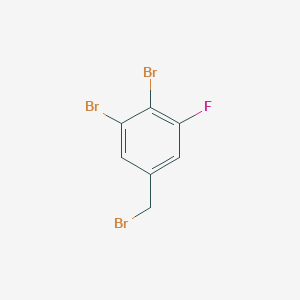

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Ethyl-1-(methoxymethyl)-1h-1,2,4-triazol-5-yl]piperazine](/img/structure/B1449969.png)

![2-(4-Bromobenzo[d][1,3]dioxole-5-carboxamido)acetic acid](/img/structure/B1449971.png)

![3-Bromo-6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449972.png)

![6-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1449980.png)